molecular formula C20H25ClN2O4S B296880 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide

カタログ番号 B296880
分子量: 424.9 g/mol
InChIキー: WBUQIHKHDSZLKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as TAK-659 and has been studied extensively for its effects on various biochemical and physiological processes.

作用機序

The mechanism of action of TAK-659 involves the inhibition of several kinases that play critical roles in immune cell signaling and activation. The compound has been shown to inhibit BTK, ITK, and TXK, which are involved in B cell receptor signaling, T cell receptor signaling, and cytokine signaling, respectively. By inhibiting these kinases, TAK-659 can modulate immune cell function and reduce inflammation, which may have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and modulate immune cell function. TAK-659 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and multiple sclerosis.

実験室実験の利点と制限

One of the main advantages of using TAK-659 in lab experiments is its potency and specificity for its target kinases. The compound has been shown to have high selectivity for BTK, ITK, and TXK, which reduces the risk of off-target effects. However, one of the limitations of using TAK-659 is its solubility, which can make it challenging to administer in vivo. Additionally, the compound has a short half-life, which may require frequent dosing in preclinical studies.

将来の方向性

There are several future directions for the study of TAK-659. One area of research is the evaluation of its efficacy in combination with other therapies, such as chemotherapy or immunotherapy. Another area of research is the exploration of its potential therapeutic benefits in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective analogs of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has been extensively studied for its potential therapeutic properties in various diseases. The compound has a unique mechanism of action that involves the inhibition of several kinases involved in immune cell signaling and activation. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in patients with hematological malignancies. The development of more potent and selective analogs of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

合成法

The synthesis method of TAK-659 involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form 4-chlorobenzyl methylsulfone. This compound is then reacted with N-(3-ethoxypropyl)benzamide to form TAK-659. The synthesis method has been optimized to produce high yields of the final product, and the purity of the compound has been confirmed using various analytical techniques.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which play critical roles in immune cell signaling and activation. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in patients with hematological malignancies.

特性

分子式

C20H25ClN2O4S

分子量

424.9 g/mol

IUPAC名

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C20H25ClN2O4S/c1-3-27-14-4-13-22-20(24)17-7-11-19(12-8-17)23(28(2,25)26)15-16-5-9-18(21)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChIキー

WBUQIHKHDSZLKE-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C

正規SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。